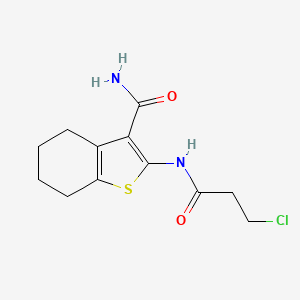![molecular formula C20H23N5O3 B2974048 N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291867-24-7](/img/structure/B2974048.png)
N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Agent
The structural features of this compound, such as the triazole ring and the dimethoxyphenyl group, indicate that it may act as a pharmacophore. Triazole derivatives are known for their diverse biological activities, which include antifungal, antibacterial, and antiviral properties . The presence of the dimethoxyphenyl group could potentially enhance the compound’s ability to interact with biological targets through non-covalent interactions like hydrogen bonding and π-π stacking.
Agriculture: Fungicide and Pesticide Development
In agriculture, compounds with triazole rings are commonly used in the synthesis of fungicides and pesticides. The triazole ring system is a component of many commercial fungicides due to its inhibition of sterol biosynthesis in fungi . This compound could be investigated for its efficacy in protecting crops from fungal infections and pest infestations.
Material Science: Organic Semiconductor
Organic semiconductors are an area of interest in material science, and the compound’s aromatic rings and heterocyclic structure suggest it could have applications in this field. It might be used in the development of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells due to its potential for good electron transport properties .
Catalysis: Ligand for Transition Metal Catalysts
The compound’s multiple aromatic rings and nitrogen atoms make it a good candidate for a ligand in transition metal catalysis. It could potentially coordinate with metals to form complexes that are useful in catalyzing various chemical reactions, including those important in industrial processes and organic synthesis .
Chemical Synthesis: Building Block for Heterocyclic Compounds
Given its complex structure, this compound could serve as a versatile building block in the synthesis of more complex heterocyclic compounds. Its triazole ring, in particular, is a common motif in many pharmaceuticals and could be used to create a library of derivatives for drug discovery efforts .
Analytical Chemistry: Chromatographic Stationary Phase
The compound’s structure suggests it could be functionalized to act as a stationary phase in chromatography. Its aromatic and heterocyclic components may provide unique selectivity in the separation of various substances, which is valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-12-5-7-15(9-13(12)2)22-19-18(23-25-24-19)20(26)21-11-14-6-8-16(27-3)17(10-14)28-4/h5-10,18-19,22-25H,11H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMBVZUXXDTCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride](/img/structure/B2973968.png)




![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)
![5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973980.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol](/img/structure/B2973987.png)